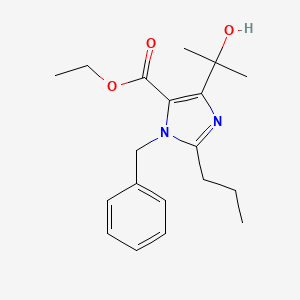
Benzyl-5-(1-hydroxy-1-methylethyl)-2-propyl-3H-imidazole-4-carboxylic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-5-(1-hydroxy-1-methylethyl)-2-propyl-3H-imidazole-4-carboxylic Acid Ethyl Ester is a complex organic compound with a molecular formula of C45H44N6O3. This compound is known for its unique structure, which includes an imidazole ring, a carboxylic acid ester, and various functional groups that contribute to its diverse chemical properties. It is used in various scientific research fields due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-5-(1-hydroxy-1-methylethyl)-2-propyl-3H-imidazole-4-carboxylic Acid Ethyl Ester typically involves multiple steps. One common method includes the reaction of 5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole with Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate . The reaction conditions often require the use of solvents like chloroform or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzyl-5-(1-hydroxy-1-methylethyl)-2-propyl-3H-imidazole-4-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Benzyl-5-(1-hydroxy-1-methylethyl)-2-propyl-3H-imidazole-4-carboxylic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl-5-(1-hydroxy-1-methylethyl)-2-propyl-3H-imidazole-4-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Benzyl-5-(1-hydroxy-1-methylethyl)-2-propyl-3H-imidazole-4-carboxylic Acid Ethyl Ester include:
Olmesartan Medoxomil: An angiotensin II receptor antagonist used in the treatment of hypertension.
Losartan: Another angiotensin II receptor antagonist with similar therapeutic applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H26N2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 3-benzyl-5-(2-hydroxypropan-2-yl)-2-propylimidazole-4-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-5-10-15-20-17(19(3,4)23)16(18(22)24-6-2)21(15)13-14-11-8-7-9-12-14/h7-9,11-12,23H,5-6,10,13H2,1-4H3 |
InChI Key |
AJASDBDUGRHZRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=CC=C2)C(=O)OCC)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















